Methyl-d3 3-Oxobutanoate

概述

描述

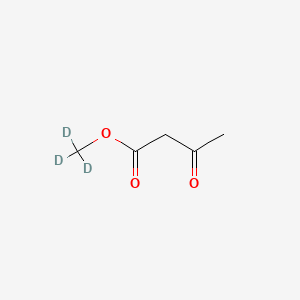

Methyl-d3 3-Oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions: Methyl-d3 3-Oxobutanoate can be synthesized through the reaction of methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The reaction typically occurs in the presence of a solvent such as benzene and under reflux conditions . The yield of this reaction is approximately 38% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the high purity of the final product.

化学反应分析

Nucleophilic Alkylation Reactions

Methyl-d³ 3-oxobutanoate participates in alkylation via enolate intermediates, analogous to non-deuterated methyl acetoacetate. The enolate forms through deprotonation with bases like NaOEt or LDA, followed by alkylation with electrophiles (e.g., alkyl halides).

Example Reaction:

Key Data:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Enolate formation | NaOEt/EtOH, 25°C | >90% | |

| Alkylation | R-X (e.g., benzyl bromide) | 67–91% |

Hydrolysis and Decarboxylation

The ester undergoes hydrolysis under basic conditions to form β-keto acids, which decarboxylate upon heating to yield ketones. Deuterium substitution may slow decarboxylation due to isotopic mass effects.

Mechanism:

Experimental Observations:

-

Hydrolysis with LiOH in D₂O achieved 70% conversion to β-keto acid .

-

Decarboxylation occurs at 100–120°C, forming deuterated acetone (CD₃COCH₃) .

Multicomponent Reactions (Biginelli Reaction)

Methyl-d³ 3-oxobutanoate is a key component in the Biginelli reaction, forming dihydropyrimidinones (DHPMs) with aldehydes and urea/thiourea.

General Reaction:

Optimized Conditions:

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NH₄OH (25%) | EtOH | 110°C | 91% | |

| HCl (10 mol%) | H₂O | 80°C | 85% |

Applications:

Isotope Effects in Reaction Kinetics

Deuterium substitution influences reaction rates and equilibria:

科学研究应用

Methyl-d3 3-Oxobutanoate is widely used in scientific research due to its deuterium labeling. Some key applications include:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.

作用机制

The mechanism of action of Methyl-d3 3-Oxobutanoate involves its incorporation into various chemical and biological processes due to its isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be tracked using spectroscopic techniques, allowing researchers to study reaction mechanisms and metabolic pathways in detail. The molecular targets and pathways involved depend on the specific application and the system being studied .

相似化合物的比较

- Methyl 3-oxobutanoate

- Ethyl 3-oxobutanoate

- Propyl 3-oxobutanoate

Comparison: Methyl-d3 3-Oxobutanoate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This isotopic substitution provides enhanced stability and allows for precise tracking in various studies. While other compounds like methyl 3-oxobutanoate and ethyl 3-oxobutanoate share similar chemical properties, they lack the isotopic labeling that makes this compound particularly valuable in research applications .

生物活性

Methyl-d3 3-oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. Its unique isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and reaction mechanism investigations. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Overview

- Chemical Structure : this compound has a molecular formula of , where three hydrogen atoms are replaced by deuterium.

- CAS Number : 107694-22-4

- Molecular Weight : Approximately 115.14 g/mol.

Applications in Biological Research

This compound is primarily utilized in the following areas:

- Metabolic Studies : It serves as a tracer to study metabolic pathways and the incorporation of compounds into biological systems due to its deuterium labeling.

- Pharmacokinetics : The compound is used to investigate drug absorption, distribution, metabolism, and excretion (ADME) by tracking its isotopic signature in biological samples.

- Reaction Mechanism Studies : In chemical research, it aids in understanding reaction pathways and intermediates through isotopic labeling techniques.

The biological activity of this compound is primarily attributed to its incorporation into metabolic pathways where it can undergo various transformations:

- Oxidation : It can be oxidized to yield corresponding carboxylic acids.

- Reduction : Under reductive conditions, it can be converted into alcohols.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions at the carbonyl carbon.

These reactions allow researchers to trace the compound's fate within biological systems and understand its role in metabolic processes.

Study 1: Metabolic Pathway Tracing

A study published in Bioorganic Chemistry utilized this compound to investigate the metabolic pathways involved in the synthesis of branched-chain amino acids. The deuterium labeling allowed for precise tracking of the compound's incorporation into metabolic intermediates, demonstrating its utility in elucidating complex biochemical pathways .

Study 2: Pharmacokinetic Analysis

In pharmacokinetic studies reported by Journal of Pharmaceutical Sciences, this compound was used to evaluate drug metabolism in rat models. The isotopic labeling facilitated the determination of absorption rates and metabolic stability, providing insights into how structural modifications affect drug behavior .

Study 3: Reaction Mechanism Elucidation

Research featured in Organic Letters employed this compound as a tracer in reaction mechanism studies involving aldol reactions. The results indicated that the presence of deuterium significantly influenced reaction kinetics and product distribution, highlighting the importance of isotopic effects in mechanistic understanding .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Isotopic Labeling | Primary Use |

|---|---|---|---|

| This compound | C5H7D3O3 | Yes | Metabolic tracing |

| Methyl 3-Oxobutanoate | C5H10O3 | No | General organic synthesis |

| Ethyl 2-Hydroxy-2-methyl-3-oxobutanoate | C6H10O4 | No | Precursor for amino acids |

This compound stands out due to its isotopic labeling, which enhances its utility in research compared to non-labeled analogs.

属性

IUPAC Name |

trideuteriomethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNANDWMGAFTP-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662114 | |

| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107694-22-4 | |

| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。